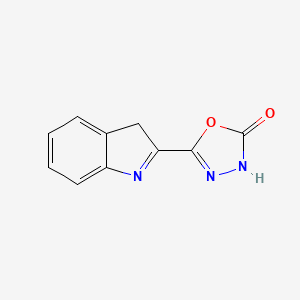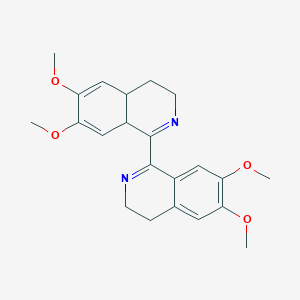
6,6',7,7'-Tetramethoxy-3,3',4,4',4a,8a-hexahydro-1,1'-biisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’,7,7’-Tetramethoxy-3,3’,4,4a,4’,8a-hexahydro-1,1’-biisoquinoline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and synthetic utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’,7,7’-Tetramethoxy-3,3’,4,4a,4’,8a-hexahydro-1,1’-biisoquinoline typically involves multiple steps, starting from simpler organic molecules. One common approach involves the use of single terpene compounds as starting materials. The synthetic pathway is complex and requires precise control of reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound is less common due to its complexity. when produced, it involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process requires careful handling of reagents and strict adherence to safety protocols to prevent any hazardous incidents .
Análisis De Reacciones Químicas
Types of Reactions
6,6’,7,7’-Tetramethoxy-3,3’,4,4a,4’,8a-hexahydro-1,1’-biisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
6,6’,7,7’-Tetramethoxy-3,3’,4,4a,4’,8a-hexahydro-1,1’-biisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 6,6’,7,7’-Tetramethoxy-3,3’,4,4a,4’,8a-hexahydro-1,1’-biisoquinoline involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,4,6,8alpha-Hexahydro-1-isopropyl-4,7-dimethylnaphthalene
- 2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl-
Uniqueness
6,6’,7,7’-Tetramethoxy-3,3’,4,4a,4’,8a-hexahydro-1,1’-biisoquinoline is unique due to its specific structural features and the presence of multiple methoxy groups
Propiedades
Número CAS |
490024-05-0 |
|---|---|
Fórmula molecular |
C22H26N2O4 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
1-(6,7-dimethoxy-3,4,4a,8a-tetrahydroisoquinolin-1-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C22H26N2O4/c1-25-17-9-13-5-7-23-21(15(13)11-19(17)27-3)22-16-12-20(28-4)18(26-2)10-14(16)6-8-24-22/h9-13,15H,5-8H2,1-4H3 |
Clave InChI |
HEROMNQXKGKXPA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2CCN=C(C2C=C1OC)C3=NCCC4=CC(=C(C=C43)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


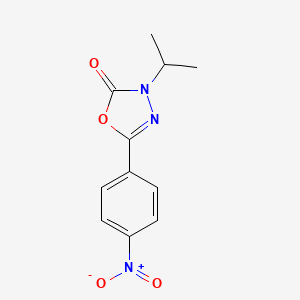
![3'-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine](/img/structure/B12917680.png)



![Ethanol, 2-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B12917707.png)

![3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12917715.png)
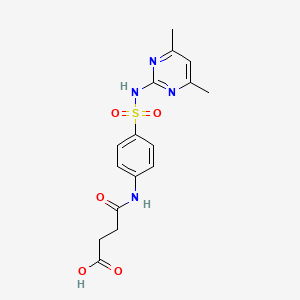
![N-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)vinyl]-4-quinazolinamine](/img/structure/B12917735.png)
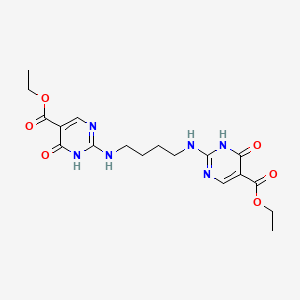
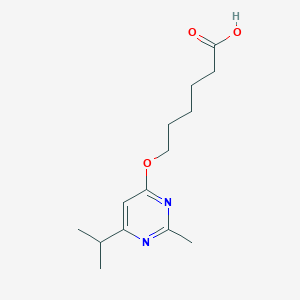
![5-Amino-3-benzyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12917748.png)
